N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,4-dimethylbenzenesulfonamide
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Overview
Description
WAY-334031 is a novel and selective small molecule antagonist of the C-C chemokine receptor type 3 (CCR3). This compound has shown significant potential in inhibiting ligand binding, ligand-induced calcium flux, and the chemotaxis of human CCR3-expressing cells .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazole-based chalcones, have been tested for their anticancer activities . These compounds have shown cytotoxic ability on different types of cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) .
Mode of Action
It is known that imidazo[2,1-b]thiazole-based compounds can induce apoptosis in cancer cells . This process involves mitochondrial membrane depolarization and multicaspase activation .
Biochemical Pathways
It is known that imidazo[2,1-b]thiazole-based compounds can affect the cell cycle and induce apoptosis in cancer cells .
Chemical Reactions Analysis
WAY-334031 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a CCR3 antagonist, it is used in the study of chemokine receptor interactions and signaling pathways.
Biology: It is used to investigate the role of CCR3 in various biological processes, including immune response and inflammation.
Comparison with Similar Compounds
WAY-334031 is unique in its high selectivity and potency as a CCR3 antagonist. Similar compounds include:
YM-344031: Another CCR3 antagonist with similar inhibitory effects on ligand binding and chemotaxis.
Cetirizine: A selective histamine H1 antagonist used in the treatment of allergic reactions.
Aspirin: A non-selective inhibitor of cyclooxygenase enzymes used for its anti-inflammatory and analgesic properties.
WAY-334031 stands out due to its specific targeting of CCR3, making it a valuable tool for studying and potentially treating diseases involving this receptor.
Properties
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-10-3-4-13(11(2)7-10)21(18,19)15-8-12-9-17-5-6-20-14(17)16-12/h3-7,9,15H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMNDOQWWAUNHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CN3C=CSC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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